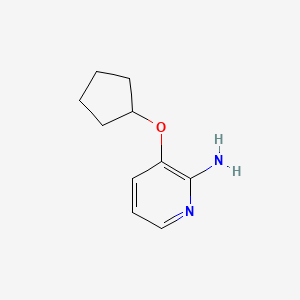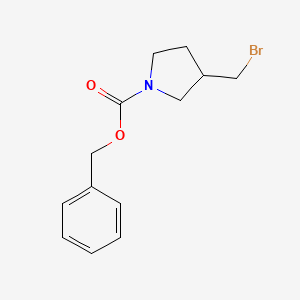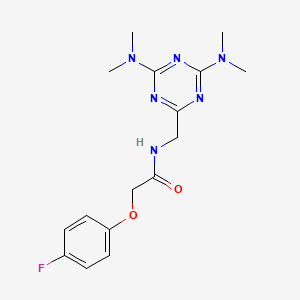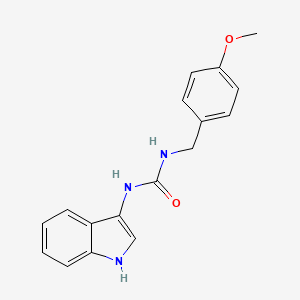
3-Cyclopentyloxypyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Selective One-Pot Multicomponent Synthesis
The study presented in the first paper introduces a one-step, three-component reaction that efficiently synthesizes N-substituted 2,3,5-functionalized 3-cyanopyrroles. This reaction is notable for its high selectivity and yields of up to 90%. The process is facilitated by mild conditions, using acetic acid as a catalyst and ethanol as the solvent, and is characterized by high atom efficiency, with water being the only byproduct. The practicality of this method is underscored by its scalability to gram quantities. The synthesized structures were confirmed through single-crystal X-ray diffraction and NMR, highlighting the method's potential for creating bioactive pyrroles .
Solventless Convenient Synthesis of Cyano-2-aminopyridine Derivatives
The second paper discusses a novel approach to synthesizing 4-substituted-3-cyano-2-aminopyridines. This method employs enaminonitriles and primary amines under solvent-free conditions, utilizing microwave irradiation to expedite the reaction. The resulting compounds were characterized using IR, MS, and NMR spectroscopy, with the 2-aminopyridine structure further confirmed by X-ray analysis. This research contributes to the field by providing a more convenient and environmentally friendly synthetic route for these derivatives .
Advances in the Chemistry of 3-Cyanopyridin-2(1H)-ones
The third paper is a review that focuses on the synthesis, structure, physico-chemical properties, and reactivity of 3-cyanopyridin-2(1H)-ones and related compounds. These bifunctional compounds, which contain nitrile and amide (or thioamide/selenoamide) groups, are of significant interest due to their utility in synthesizing various heterocycles with practical applications. The review likely covers a range of synthetic methods and the resulting properties of these compounds, although specific details on 3-cyclopentyloxypyridin-2-amine are not provided .
Regiocontrolled One-Step Synthesis of Bipyridine Ligands
In the fourth paper, a regioselective synthesis of 3,3'-disubstituted 2,2'-bipyridine ligands is described. This synthesis is achieved through a cobalt(I)-catalyzed [2+2+2] cycloaddition process. The method allows for the creation of both symmetric and asymmetric bipyridines with high regioselectivity. The study also includes the preparation of a copper(I) complex to demonstrate the ligands' coordination properties and the impact of substituents on the bipyridine structure, as confirmed by UV/Vis, NMR spectra, and X-ray diffractometry. This research provides insights into the synthesis of complex bipyridine ligands, which could be relevant for the development of new coordination compounds .
Wissenschaftliche Forschungsanwendungen
Chemiluminescence in Analytical Chemistry
A study explored the use of tris(2,2'-bipyridyl)ruthenium(III) as a chemiluminescent reagent for quantification in flowing streams, demonstrating the utility of pyridine derivatives in enhancing analytical methodologies. This research suggests that similar compounds, like 3-Cyclopentyloxypyridin-2-amine, could potentially be used in developing sensitive detection methods in flow systems, offering a blend of precision and practicality for real-time analysis (Lee & Nieman, 1995).
Ligand Design in Medicinal Chemistry
Research on ligand-promoted meta-C-H arylation of anilines, phenols, and heterocycles highlights the role of pyridine derivatives in facilitating complex organic transformations. This work underpins the significance of such compounds in drug discovery, where modifications at specific positions on aromatic rings can lead to new therapeutic agents with improved efficacy and safety profiles (Wang et al., 2016).
Environmental Applications
The study on the indirect photodegradation of amine drugs in aqueous solutions under simulated sunlight investigates the stability of amine-containing compounds in environmental contexts. It implies that derivatives like 3-Cyclopentyloxypyridin-2-amine could undergo similar degradation pathways, affecting their persistence and behavior in water bodies. This research is crucial for understanding the environmental fate of such chemicals, informing water treatment and pollution control strategies (Chen et al., 2009).
Material Science
In material science, the synthesis and structural analysis of cyclometalated Pt(II) complexes with pyridine derivatives showcase the potential of these compounds in developing new materials with unique photophysical properties. Such studies suggest avenues for creating advanced materials for optoelectronic devices, sensors, and light-emitting diodes, where compounds like 3-Cyclopentyloxypyridin-2-amine might find application (Yip, Suwarno, & Vittal, 2000).
Eigenschaften
IUPAC Name |
3-cyclopentyloxypyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c11-10-9(6-3-7-12-10)13-8-4-1-2-5-8/h3,6-8H,1-2,4-5H2,(H2,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIZGOCQQIDSWGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=C(N=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[[3-(Benzenesulfonamido)phenyl]methyl]-2-chloro-N-methylpropanamide](/img/structure/B2551915.png)
![N-(2-furylmethyl)-2-{5-[(4-methylbenzyl)thio]-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl}acetamide](/img/structure/B2551917.png)
![tert-butyl N-[4-(3,5-dioxo-1,2,4-triazolidin-4-yl)phenyl]carbamate](/img/structure/B2551919.png)


![4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2551925.png)
![7-(2-Methoxyethyl)-3-methyl-8-[4-[(4-methylphenyl)methyl]piperazin-1-yl]purine-2,6-dione](/img/structure/B2551926.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-5-fluorobenzo[b]thiophene-2-carboxamide](/img/structure/B2551927.png)

![2-(3-chlorobenzyl)-6-(morpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2551929.png)